REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][N:5]1[CH:10]([C:11]([NH:13][C:14]2[C:15]([CH3:21])=[CH:16][CH:17]=[CH:18][C:19]=2[CH3:20])=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6]1.Cl.OCC(CO)O>O>[CH3:1][CH2:2][CH2:3][CH2:4][N:5]1[CH:10]([C:11]([NH:13][C:14]2[C:15]([CH3:21])=[CH:16][CH:17]=[CH:18][C:19]=2[CH3:20])=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6]1 |f:0.1|
|
Name
|
1a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polynucleotide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CCCCN1CCCCC1C(=O)NC=2C(=CC=CC2C)C.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolving
|
Type
|
ADDITION
|
Details
|
mixing
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
ADDITION
|
Details
|
20 g of granular gelatin is then added
|
Type
|
TEMPERATURE
|
Details
|
the composition heated carefully on a steam bath until the gelatin
|
Type
|
DISSOLUTION
|
Details
|
is dissolved
|
Type
|
ADDITION
|
Details
|
The melted mixture is poured
|
Type
|
TEMPERATURE
|
Details
|
into chilled molds
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCN1CCCCC1C(=O)NC=2C(=CC=CC2C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][N:5]1[CH:10]([C:11]([NH:13][C:14]2[C:15]([CH3:21])=[CH:16][CH:17]=[CH:18][C:19]=2[CH3:20])=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6]1.Cl.OCC(CO)O>O>[CH3:1][CH2:2][CH2:3][CH2:4][N:5]1[CH:10]([C:11]([NH:13][C:14]2[C:15]([CH3:21])=[CH:16][CH:17]=[CH:18][C:19]=2[CH3:20])=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6]1 |f:0.1|
|
Name
|
1a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polynucleotide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CCCCN1CCCCC1C(=O)NC=2C(=CC=CC2C)C.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolving
|
Type
|
ADDITION
|
Details
|
mixing
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
ADDITION
|
Details
|
20 g of granular gelatin is then added
|
Type
|
TEMPERATURE
|
Details
|
the composition heated carefully on a steam bath until the gelatin
|
Type
|
DISSOLUTION
|
Details
|
is dissolved
|
Type
|
ADDITION
|
Details
|
The melted mixture is poured
|
Type
|
TEMPERATURE
|
Details
|
into chilled molds
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCN1CCCCC1C(=O)NC=2C(=CC=CC2C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |